Fenoterol Degradation Impurity A

Degradation impurity profiling Structural elucidation HPLC method development

Fenoterol Degradation Impurity A (CAS 161040-25-1) is a tetrahydroisoquinoline derivative formed as a degradation product of the β2-adrenergic agonist fenoterol. Its IUPAC name is 2-(1-(4-hydroxyphenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol, with molecular formula C₁₈H₂₁NO₄ and molecular weight 315.37 g/mol.

Molecular Formula C18H21NO4
Molecular Weight 315.37 80.91
CAS No. 161040-25-1
Cat. No. B602110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoterol Degradation Impurity A
CAS161040-25-1
Synonyms,​2,​3,​4-​tetrahydro-​2-​[2-​(4-​hydroxyphenyl)​-​1-​methylethyl]​-4,​6,​8-​Isoquinolinetriol
Molecular FormulaC18H21NO4
Molecular Weight315.37 80.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Fenoterol Degradation Impurity A (CAS 161040-25-1): BP-Listed Tetrahydroisoquinoline Degradant Reference Standard for Pharmaceutical Quality Control


Fenoterol Degradation Impurity A (CAS 161040-25-1) is a tetrahydroisoquinoline derivative formed as a degradation product of the β2-adrenergic agonist fenoterol. Its IUPAC name is 2-(1-(4-hydroxyphenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol, with molecular formula C₁₈H₂₁NO₄ and molecular weight 315.37 g/mol . The compound is listed in the British Pharmacopoeia as a Chemical Reference Substance (BPCRS Cat. No. 661) under the designation 'Fenoterol Degradation Impurity A' . It is structurally distinct from the European Pharmacopoeia-specified impurities A, B, and C that appear in the fenoterol hydrobromide monograph for related substances testing, and is supplied as a mixture of diastereomers [1]. The compound exists as a light yellow solid powder with typical commercial purity ≥95% and is intended exclusively for analytical use as a reference standard in method development, validation, and quality control [1].

Why Fenoterol Degradation Impurity A (CAS 161040-25-1) Cannot Be Replaced by Other Fenoterol Impurity Reference Standards in Analytical Workflows


Fenoterol Degradation Impurity A is not interchangeable with the more commonly supplied Fenoterol EP Impurities A, B, or C because it belongs to an entirely different structural class. While EP Impurities A, B, and C retain the phenylethanolamine backbone of the parent drug, Fenoterol Degradation Impurity A possesses a tetrahydroisoquinoline core formed through an intramolecular cyclization reaction unique to fenoterol and a narrow subset of β2-agonists [1]. This structural divergence produces distinct chromatographic retention, UV absorption, and mass spectrometric fragmentation patterns that cannot be replicated by any of the EP-specified impurities [2]. Moreover, the British Pharmacopoeia separately catalogues this compound under Cat. No. 661 as a dedicated degradation impurity reference standard—distinct from the EP impurity standards used in the fenoterol hydrobromide related substances test—making it the only compendially recognized reference material for identifying and quantifying this specific tetrahydroisoquinoline degradant [3]. Substituting an EP impurity standard would result in inaccurate retention time matching, failed system suitability, and potential misidentification of degradation products during stability studies.

Quantitative Differentiation Evidence: Fenoterol Degradation Impurity A (CAS 161040-25-1) Versus Closest Comparators


Molecular Scaffold Divergence: Tetrahydroisoquinoline Core vs. Phenylethanolamine Backbone in Fenoterol EP Impurity A

Fenoterol Degradation Impurity A (CAS 161040-25-1) contains a 1,2,3,4-tetrahydroisoquinoline core fused with a 4,6,8-trihydroxy substitution pattern, representing a cyclized degradation product where the amino nitrogen of fenoterol has added intramolecularly to the aromatic ring. By contrast, Fenoterol EP Impurity A (CAS 107878-38-6) retains the open-chain phenylethanolamine backbone of the parent drug, with IUPAC name 5-[(1RS)-2-[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol [1][2]. The molecular formula differs by one carbon and two hydrogen atoms (C₁₈H₂₁NO₄ vs. C₁₇H₂₁NO₄), yielding a molecular weight difference of +12.01 Da (315.37 vs. 303.36 g/mol) [1]. This fundamental scaffold difference means the two compounds exhibit different UV λmax, MS fragmentation patterns, and chromatographic retention behavior under the same HPLC conditions, precluding mutual substitution in analytical methods.

Degradation impurity profiling Structural elucidation HPLC method development

Unique Intramolecular Cyclization Degradation Pathway: Fenoterol-Specific Susceptibility Versus Terbutaline and Other β2-Agonists

Fenoterol Degradation Impurity A is formed through an intramolecular cyclization mechanism in which the secondary amino nitrogen of fenoterol undergoes addition to the electron-rich aromatic resorcinol ring, generating the tetrahydroisoquinoline scaffold. This pathway was directly demonstrated by Reszka et al. (2009) using electron paramagnetic resonance (EPR) spectroscopy: oxidation of fenoterol and its structural analog metaproterenol by myeloperoxidase/H₂O₂ or lactoperoxidase/H₂O₂ resulted in phenoxyl radical formation followed by intramolecular cyclization, whereas terbutaline—which lacks the resorcinol substitution pattern—did not undergo this transformation [1]. This cyclized tetrahydroisoquinoline product is structurally identical to the phase I metabolite described by Henze et al. (2001), who demonstrated that fenoterol, orciprenaline, reproterol, and terbutaline can be converted to their respective tetrahydroisoquinoline derivatives via formaldehyde derivatization, with a GC-MS detection limit of 10 ng/mL urine [2]. The key differentiation is that among the three clinically used short-acting β2-agonists (fenoterol, salbutamol, terbutaline), only fenoterol generates this specific tetrahydroisoquinoline impurity scaffold under oxidative conditions relevant to pharmaceutical stability testing.

Forced degradation studies Oxidative stability Degradation pathway elucidation

Pharmacopoeial Designation: Independent BP Reference Standard Distinguished from EP-Specified Impurities A, B, and C

The British Pharmacopoeia distinguishes Fenoterol Degradation Impurity A (BPCRS Cat. No. 661, CAS 161040-25-1) from the EP-specified impurities A, B, and C that are tested in the fenoterol hydrobromide monograph's Related Substances section. The EP impurities have defined relative retention times (RRT) and quantitative limits under the BP/EP HPLC method (C18 column, phosphate buffer pH 8.5/methanol mobile phase, UV 215 nm): Impurity A RRT ~1.3 (limit ≤4.0%), Impurity B RRT ~2.0 (limit ≤0.2% with correction factor 0.6), Impurity C RRT ~2.2 (limit ≤0.3%) [1]. Fenoterol Degradation Impurity A is catalogued separately as a non-quantitative reference substance and is not assigned an RRT or limit within the monograph's related substances test, indicating its distinct analytical identity and separate intended use—typically for identification and system suitability in forced degradation studies rather than routine batch release testing . The BP explicitly lists this compound under the 'BPCRS' (British Pharmacopoeia Chemical Reference Substance) category, confirming its status as a primary pharmacopoeial standard established using absolute methods .

Pharmacopoeial compliance Reference standard selection Regulatory submission

Predicted Physicochemical Property Differentiation: Density and Boiling Point Versus Fenoterol EP Impurity A

Fenoterol Degradation Impurity A (CAS 161040-25-1) has a predicted density of 1.356±0.06 g/cm³ and a predicted boiling point of 570.6±50.0 °C . The compound is described as a light yellow solid . These values arise from the presence of the bicyclic tetrahydroisoquinoline system with three phenolic hydroxyl groups, which creates a more compact, hydrogen-bonded structure compared to the open-chain phenylethanolamine of Fenoterol EP Impurity A (C₁₇H₂₁NO₄, MW 303.36 g/mol). The difference of one methylene unit (+CH₂, +12.01 Da) between the two compounds, combined with the cyclized versus open-chain topology, predicts different LogP, solubility, and chromatographic retention characteristics. The compound is hygroscopic and requires storage under inert conditions to maintain stability . The hydrobromide salt form (Fenoterol Degradation Impurity A HBr) has a combined molecular weight of 315.37 + 80.91 = 396.28 g/mol .

Physicochemical characterization Chromatographic method optimization Reference standard handling

Stereochemical Complexity: Diastereomeric Mixture Versus Single Stereoisomer Reference Standards

Fenoterol Degradation Impurity A (CAS 161040-25-1) is supplied as a mixture of diastereomers, reflecting the fact that intramolecular cyclization creates two new chiral centers at the tetrahydroisoquinoline C-4 position and retains chirality at the side-chain methylethyl carbon [1]. This is in contrast to Fenoterol EP Impurity A, which is available as defined stereoisomeric forms: either as an enantiomer mixture (CAS 107878-38-6) or specifically as the (R,S)-isomer (CAS 391234-97-2) . The diastereomeric nature of Fenoterol Degradation Impurity A means its HPLC profile may show multiple peaks or a broadened peak under non-chiral conditions, and chiral chromatographic methods may resolve the individual diastereomers. This stereochemical complexity has practical consequences: the ResearchGate scientific community discussion on synthesis of this impurity notes that 'since impurity A is a diastereomer of Fenoterol API, there could be solubility differences between the diastereomers and this difference could be used' for separation [2]. Suppliers including Veeprho, SynZeal, and CATO explicitly label this compound as 'Mixture of Diastereomers' [1][3].

Chiral impurity profiling Stereochemical analysis Reference standard characterization

Validated Application Scenarios for Fenoterol Degradation Impurity A (CAS 161040-25-1) in Pharmaceutical Development and Quality Control


Forced Degradation Studies for Stability-Indicating Method Development

In forced degradation studies of fenoterol hydrobromide drug substance and drug product, Fenoterol Degradation Impurity A serves as the primary marker for oxidative and thermal degradation pathways involving intramolecular cyclization. The BP/EP HPLC method (C18 column, phosphate buffer pH 8.5/methanol, UV 215 nm) with fenoterol for system suitability CRS resolves the EP-specified impurities A, B, and C at RRT ~1.3, ~2.0, and ~2.2 respectively [4]; however, the tetrahydroisoquinoline degradant corresponding to Fenoterol Degradation Impurity A elutes at a distinct retention time not covered by these EP impurity markers. Researchers exposing fenoterol to oxidative stress conditions (e.g., H₂O₂, peroxidase-mediated oxidation) can use Fenoterol Degradation Impurity A reference standard to confirm the identity of the cyclized degradation product, as this specific transformation is unique to fenoterol and metaproterenol among β2-agonists and does not occur with terbutaline . The authentic diastereomeric mixture standard ensures correct peak assignment when multiple stereoisomeric degradant peaks are observed [5].

Reference Standard for Impurity Identification in Pharmaceutical QC Release Testing

Quality control laboratories performing batch release testing of fenoterol hydrobromide API under BP/EP monographs require the appropriate reference standards for impurity identification. While the fenoterol for system suitability CRS (containing impurities A, B, and C) is used for the routine related substances test, Fenoterol Degradation Impurity A (BPCRS Cat. No. 661) provides a dedicated reference for identifying this specific degradation product when observed as an unspecified impurity during stability or release testing [4]. The BP monograph limits unspecified impurities to ≤0.10% each and total impurities other than A to ≤0.3% [4]. When a peak corresponding to the tetrahydroisoquinoline degradant is detected, its identification requires comparison against the authentic Fenoterol Degradation Impurity A reference standard; use of any of the EP Impurity A, B, or C standards would yield a false negative or misidentification, as their retention times and spectral properties are not equivalent .

Analytical Method Validation for ANDA and DMF Regulatory Submissions

For Abbreviated New Drug Application (ANDA) filers developing generic fenoterol products, the demonstration of analytical method specificity requires proof that all potential degradation products—including the tetrahydroisoquinoline impurity—are resolved from the fenoterol peak and from each other. Fenoterol Degradation Impurity A (CAS 161040-25-1) is supplied by multiple ISO 17034-certified reference material producers with full characterization data (HPLC, LC-MS, ¹H NMR) compliant with regulatory guidelines [4]. The compound's status as a diastereomeric mixture means that method validation protocols must confirm either that all diastereomers co-elute as a single peak or that individual diastereomers are adequately resolved and identified. The availability of this compound from accredited reference standard manufacturers with Certificates of Analysis enables ANDA filers to satisfy FDA/EMA requirements for impurity standard qualification and traceability [5].

Differentiation of Fenoterol-Specific Degradation from Co-Formulated β2-Agonist Degradation in Combination Products

Fenoterol is co-formulated with ipratropium bromide in combination inhaler products (e.g., Berodual N). In stability studies of these combination products, degradation products from both actives must be identified and quantified. Fenoterol Degradation Impurity A, with its characteristic tetrahydroisoquinoline scaffold, provides a fenoterol-specific degradation marker that cannot arise from ipratropium or other co-formulated β2-agonists. The intramolecular cyclization mechanism demonstrated by Reszka et al. (2009) establishes that this degradant is formed exclusively from fenoterol (and structurally related metaproterenol), not from salbutamol or terbutaline [4]. This specificity enables QC laboratories to trace the degradation source in combination products, and the availability of the dedicated BP reference standard (Cat. No. 661) ensures compendial alignment for identification purposes .

Quote Request

Request a Quote for Fenoterol Degradation Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.